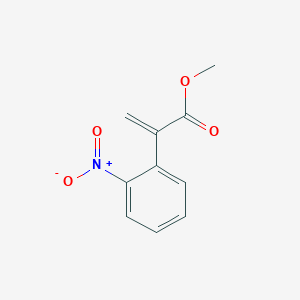

Methyl 2-(2-nitrophenyl)prop-2-enoate

Description

Methyl 2-(2-nitrophenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a nitro-substituted aromatic ring at the β-position of the prop-2-enoate backbone. Its molecular formula is C₁₀H₉NO₄, with a molar mass of 207.18 g/mol.

Properties

Molecular Formula |

C10H9NO4 |

|---|---|

Molecular Weight |

207.18 g/mol |

IUPAC Name |

methyl 2-(2-nitrophenyl)prop-2-enoate |

InChI |

InChI=1S/C10H9NO4/c1-7(10(12)15-2)8-5-3-4-6-9(8)11(13)14/h3-6H,1H2,2H3 |

InChI Key |

KPALLXDEPYTLDE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=C)C1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Methyl 2-(2-nitrophenyl)prop-2-enoate can be synthesized through the esterification of 2-nitrobenzoic acid and methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The specific preparation method may vary depending on the experimental conditions and requirements .

Chemical Reactions Analysis

Methyl 2-(2-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.

Scientific Research Applications

Methyl 2-(2-nitrophenyl)prop-2-enoate is widely used in scientific research due to its unique structure and properties. Some of its applications include:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including drugs, dyes, and pesticides.

Academic Research: The compound is used in the study of organic chemistry to understand reaction mechanisms and develop new synthetic methodologies.

Mechanism of Action

The mechanism of action of methyl 2-(2-nitrophenyl)prop-2-enoate involves its interaction with molecular targets through its nitro and ester functional groups. These interactions can lead to various chemical transformations, such as nucleophilic substitution and reduction reactions. The pathways involved depend on the specific reactions and conditions under which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate (CAS 53618-29-4)

- Molecular Formula: C₁₂H₁₃NO₄

- Molar Mass : 235.24 g/mol

- Key Differences: Ester Group: Ethyl ester vs. methyl ester in the target compound. Ethyl groups may enhance lipophilicity, affecting solubility and bioavailability. Substituent Position: The nitro group is para-substituted on the phenyl ring, whereas the target compound has an ortho-nitro substituent. Ortho substitution introduces steric hindrance and may alter electronic effects (e.g., resonance stabilization). Methyl Group at C2: The additional methyl group at C2 in this analog could reduce reactivity in Michael addition reactions compared to the unsubstituted prop-2-enoate in the target compound.

Methyl 2-[hydroxy(2,3,4,5,6-pentafluorophenyl)methyl]prop-2-enoate

Physicochemical Properties

Q & A

Q. What are the established synthetic routes for Methyl 2-(2-nitrophenyl)prop-2-enoate?

Methodological Answer: The compound is synthesized via acid-catalyzed esterification of 2-methyl-2-(2-nitrophenyl)propanoic acid with methanol. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are typical catalysts. Reaction conditions involve refluxing under anhydrous conditions, followed by purification via recrystallization or column chromatography. Industrial protocols may employ continuous flow systems for improved yield and reproducibility .

| Key Synthesis Parameters | Details |

|---|---|

| Reactants | 2-Methyl-2-(2-nitrophenyl)propanoic acid, methanol |

| Catalyst | H₂SO₄ or HCl |

| Temperature | Reflux (~65–70°C for methanol) |

| Purification | Recrystallization (solvent: ethanol/water) |

Q. How is the molecular structure of Methyl 2-(2-nitrophenyl)prop-2-enoate validated?

Methodological Answer: Structural validation employs X-ray crystallography using programs like SHELXL for refinement and ORTEP-3 for graphical representation . Key steps include:

- Growing single crystals via slow evaporation (solvent: ethanol).

- Data collection on a diffractometer (Mo-Kα radiation).

- Validation of geometric parameters (bond lengths, angles) against CCDC guidelines .

| Characterization Techniques | Purpose |

|---|---|

| X-ray Crystallography | Confirm spatial arrangement |

| NMR (¹H/¹³C) | Verify substituent positions |

| IR Spectroscopy | Identify ester (C=O) and nitro (NO₂) groups |

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of Methyl 2-(2-nitrophenyl)prop-2-enoate?

Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps), while molecular docking (e.g., AutoDock Vina) evaluates binding affinity to biological targets (e.g., enzymes). Vetrivelan et al. (2019) demonstrated this approach for a structurally analogous nitroaromatic ester, correlating computational predictions with experimental bioassays .

| Computational Parameters | Application |

|---|---|

| DFT (B3LYP/6-31G*) | Optimize geometry, calculate charge distribution |

| Molecular Docking | Simulate ligand-receptor interactions (e.g., COX-2 for anti-inflammatory activity) |

Q. What intermolecular interactions govern the crystal packing of Methyl 2-(2-nitrophenyl)prop-2-enoate?

Methodological Answer: Hydrogen bonding and π-π stacking are analyzed using graph set analysis (e.g., Etter’s rules) . For example:

Q. How do reaction conditions influence the regioselectivity of nitro group reduction?

Methodological Answer: The nitro group undergoes bioreduction to reactive intermediates (e.g., hydroxylamines). Controlled reduction (e.g., using Zn/HCl or enzymatic catalysts) can be monitored via:

- HPLC-MS : Track intermediate formation.

- Cyclic Voltammetry : Assess redox potential. Conflicting data on reduction pathways (e.g., pH-dependent products) require multivariate analysis (ANOVA) to isolate variables .

Key Research Challenges

- Contradictions in Crystallographic Data: Discrepancies in reported bond lengths may arise from temperature-dependent polymorphism. Use high-resolution data (≤ 0.8 Å) and validate via R-factor convergence .

- Synthetic Byproducts: Impurities like unreacted acid or methyl esters require HPLC-MS monitoring (C18 column, acetonitrile/water mobile phase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.